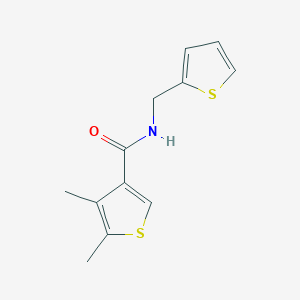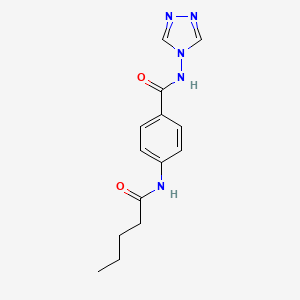![molecular formula C24H24N2O3S2 B4794865 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4794865.png)
4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
Descripción general
Descripción
4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, also known as PTPB, is a small molecule inhibitor that has been extensively studied for its inhibitory effects on protein tyrosine phosphatases (PTPs). PTPs play a crucial role in regulating cellular signaling pathways, making them important targets for drug discovery and development.
Mecanismo De Acción
4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide inhibits the activity of PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This leads to an accumulation of phosphorylated proteins, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. Inhibition of PTP1B by 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has also been shown to inhibit the growth and proliferation of cancer cells by targeting PTPs involved in oncogenic signaling pathways. Additionally, 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the activity of PTPs involved in inflammatory signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its inhibitory effects on PTPs, making it a well-characterized tool for studying PTP function. However, there are also limitations to using 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide in lab experiments. Its inhibitory effects on PTPs are not specific to a particular enzyme, meaning that it can inhibit multiple PTPs at once. Additionally, 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has a relatively short half-life in vivo, meaning that it may not be effective for long-term studies.
Direcciones Futuras
There are several future directions for research on 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide. One area of interest is the development of more specific PTP inhibitors that can target individual enzymes. This would allow for more precise control over cellular signaling pathways and could lead to the development of more effective therapies for diseases such as cancer and diabetes. Another area of interest is the development of 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide derivatives with improved pharmacokinetic properties, such as longer half-lives and increased bioavailability. These derivatives could be used in long-term studies and could have potential therapeutic applications. Finally, there is also interest in using 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide as a tool for studying the role of PTPs in various biological processes, including cell differentiation and apoptosis.
Aplicaciones Científicas De Investigación
4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been extensively studied for its inhibitory effects on PTPs, which play a crucial role in regulating cellular signaling pathways. This makes 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide an important tool for studying the function of PTPs in various biological processes, including cell proliferation, differentiation, and apoptosis. 4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to inhibit the activity of several PTPs, including PTP1B, SHP-2, and TC-PTP.
Propiedades
IUPAC Name |
4-(phenylsulfanylmethyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S2/c27-24(20-10-8-19(9-11-20)18-30-22-6-2-1-3-7-22)25-21-12-14-23(15-13-21)31(28,29)26-16-4-5-17-26/h1-3,6-15H,4-5,16-18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQXVCANPNGJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(phenylsulfanyl)methyl]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4794788.png)
![N-(2,3-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4794790.png)
![5-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4794810.png)
![2,5-dichloro-N'-[1-(3,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4794819.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine](/img/structure/B4794824.png)
![2-methoxy-N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4794832.png)

![2-{5-bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4794845.png)
![2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4794855.png)
![1-ethyl-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4794856.png)
![2,6-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-4-morpholinecarbothioamide](/img/structure/B4794861.png)
![4-(4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4794863.png)
![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4794883.png)